molecular formula C9H6N2O2S2 B2517902 methyl 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylate CAS No. 477851-85-7

methyl 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylate

Cat. No.: B2517902
CAS No.: 477851-85-7
M. Wt: 238.28
InChI Key: YWZNRXUWZQRMGV-UHFFFAOYSA-N
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Description

Methyl 5,9-dithia-1,7-diazatricyclo[63002,6]undeca-2(6),3,7,10-tetraene-4-carboxylate is a complex organic compound characterized by its unique tricyclic structure

Mechanism of Action

Target of Action

The primary target of Methyl thieno[2’,3’:4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

Methyl thieno[2’,3’:4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate interacts with its target enzyme, leading to the inhibition of its activity

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the biosynthesis of pantothenate and, consequently, coenzyme A . This disruption can affect various metabolic processes within the cell that rely on coenzyme A, leading to a decrease in the cell’s metabolic efficiency and potentially its viability .

Pharmacokinetics

The compound was designed using in silico admet prediction , suggesting that its pharmacokinetic properties have been considered during its design process.

Result of Action

The most active derivative of Methyl thieno[2’,3’:4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate displayed significant activity against Mycobacterium tuberculosis (Mtb) H37Ra, with an IC50 of 2.32 μM . This suggests that the compound’s action results in the effective inhibition of Mtb growth .

Action Environment

It’s worth noting that the compound showed selective inhibition of mtb over a panel of non-tuberculous mycobacteria (ntm) , suggesting that its action may be influenced by specific characteristics of the Mtb cellular environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylate typically involves multiple steps, starting from readily available precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure. Detailed synthetic routes and reaction conditions are usually proprietary and can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

Methyl 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,9-dithia-1,7-diazatricyclo[63002,6]undeca-2(6),3,7,10-tetraene-4-carboxylate is unique due to its specific tricyclic structure and the presence of both sulfur and nitrogen atoms within the ring system

Properties

IUPAC Name

methyl 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S2/c1-13-8(12)6-4-5-7(15-6)10-9-11(5)2-3-14-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZNRXUWZQRMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)N=C3N2C=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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